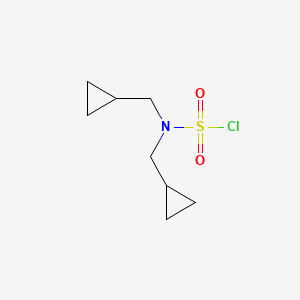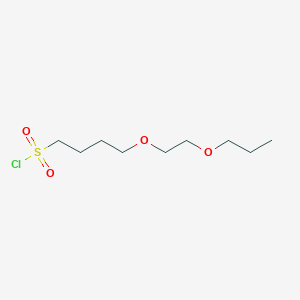![molecular formula C8H14O B13632885 3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)
3-{Spiro[2.2]pentan-1-yl}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Spiro[22]pentan-1-yl}propan-1-ol is an organic compound characterized by a spirocyclic structure The spiro[22]pentane moiety is a unique structural feature that imparts distinct chemical and physical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Spiro[2.2]pentan-1-yl}propan-1-ol typically involves the formation of the spiro[2.2]pentane ring followed by the introduction of the propanol group. One common method involves the cyclization of a suitable precursor to form the spirocyclic structure, followed by functionalization to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-{Spiro[2.2]pentan-1-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-{Spiro[2.2]pentan-1-yl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{Spiro[2.2]pentan-1-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure may enable unique binding interactions with enzymes or receptors, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-{Spiro[2.2]pentan-1-yl}propan-1-amine: Similar spirocyclic structure with an amine group instead of a hydroxyl group.
Spiro[2.2]pentane-1-propanol: Similar structure but with variations in the propanol group.
Uniqueness
3-{Spiro[2
Propiedades
Fórmula molecular |
C8H14O |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3-spiro[2.2]pentan-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H14O/c9-5-1-2-7-6-8(7)3-4-8/h7,9H,1-6H2 |
Clave InChI |
RSBXGEPYOTUOAE-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC2CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


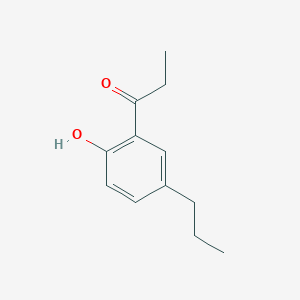
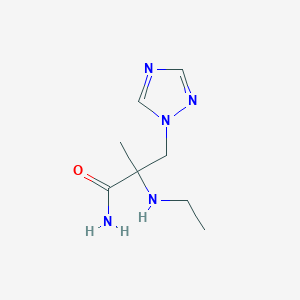
![3-[(Oxolan-3-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13632820.png)
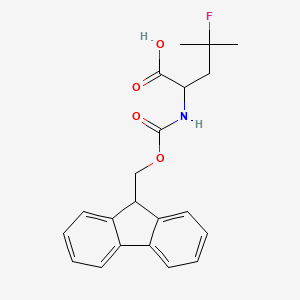
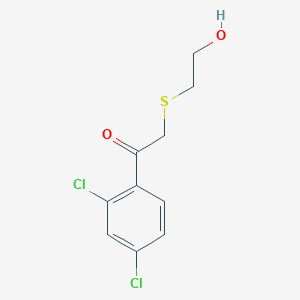
![2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)
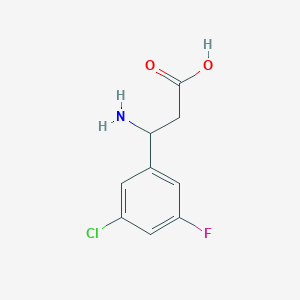

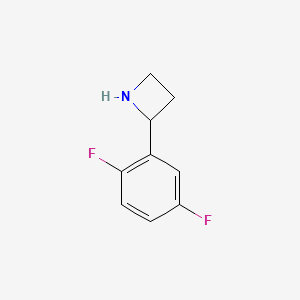
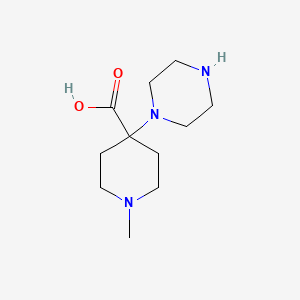
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
